molecular formula C17H17FN2O3 B12730178 Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- CAS No. 168272-59-1

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo-

Cat. No.: B12730178
CAS No.: 168272-59-1
M. Wt: 316.33 g/mol
InChI Key: OVIGGAOMLUKHDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro-4-oxo- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves multiple steps, typically starting with the preparation of the cyclohepta(b)pyrrole core This can be achieved through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohepta(b)pyrrole-3-carboxamide derivatives: These compounds share the same core structure but differ in their substituents.

    Fluorinated heterocycles: These compounds contain fluorine atoms and heterocyclic rings, similar to the target compound.

    Methoxy-substituted heterocycles: These compounds contain methoxy groups and heterocyclic rings.

Uniqueness

Cyclohepta(b)pyrrole-3-carboxamide, N-(2-fluoro-4-methoxyphenyl)-1,4,5,6,7,8-hexahydro- is unique due to its specific combination of functional groups and ring structure. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

CAS No.

168272-59-1

Molecular Formula

C17H17FN2O3

Molecular Weight

316.33 g/mol

IUPAC Name

N-(2-fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-1H-cyclohepta[b]pyrrole-3-carboxamide

InChI

InChI=1S/C17H17FN2O3/c1-23-10-6-7-13(12(18)8-10)20-17(22)11-9-19-14-4-2-3-5-15(21)16(11)14/h6-9,19H,2-5H2,1H3,(H,20,22)

InChI Key

OVIGGAOMLUKHDD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CNC3=C2C(=O)CCCC3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.